molecular formula C10H12N2O2 B1320055 3,3-Dimethyl-5-nitroindoline CAS No. 848047-43-8

3,3-Dimethyl-5-nitroindoline

Cat. No. B1320055
CAS RN: 848047-43-8
M. Wt: 192.21 g/mol
InChI Key: LXTLKHUVYJTEDP-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-nitroindoline is a chemical compound with the CAS Number: 848047-43-8 . It has a molecular weight of 192.22 and its IUPAC name is 3,3-dimethyl-5-nitroindoline . The compound is typically stored at temperatures between 2-8°C and is usually found in a pale-yellow to yellow-brown solid form .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-5-nitroindoline is represented by the linear formula C10H12N2O2 . The InChI code for this compound is 1S/C10H12N2O2/c1-10(2)6-11-9-4-3-7(12(13)14)5-8(9)10/h3-5,11H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

3,3-Dimethyl-5-nitroindoline is a pale-yellow to yellow-brown solid . It has a molecular weight of 192.22 and its linear formula is C10H12N2O2 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Photolabile Precursors in Biological Systems

3,3-Dimethyl-5-nitroindoline derivatives have been explored for their efficiency in photolysis, particularly in the context of releasing neuroactive amino acids. Studies like those conducted by Papageorgiou and Corrie (2000) have demonstrated the usefulness of these compounds as photolabile precursors, with specific modifications (such as 4-methoxy substitution) significantly improving photolysis efficiency (Papageorgiou & Corrie, 2000).

Enhancement of Photorelease Efficiency

Further research by Papageorgiou, Ogden, and Corrie (2004) delved into enhancing the efficiency of photorelease in these compounds. They successfully synthesized a l-glutamate precursor and demonstrated its effective activation in neuronal glutamate ion channels, showcasing the compound's potential in biological applications (Papageorgiou, Ogden, & Corrie, 2004).

EPR Oximetry Probes in Viable Biological Systems

Khan et al. (2011) investigated isoindoline nitroxides, including compounds with structural similarities to 3,3-Dimethyl-5-nitroindoline, for their potential as Electron Paramagnetic Resonance (EPR) oximetry probes in biological systems. Their low cytotoxicity and favorable EPR characteristics make them suitable for such studies (Khan et al., 2011).

Applications in Material Science

In the field of material science, compounds like 3,3-Dimethyl-5-nitroindoline have been utilized for the synthesis of novel materials. For instance, Iqbal et al. (2022) demonstrated the synthesis of novel spiropyrans using substituted 3,3-dimethyl-2-methyleneindoline, indicating potential applications in thermochromic materials and colorimetric temperature indication (Iqbal et al., 2022).

Photolabile Protecting Groups and Photorelease Mechanisms

3,3-Dimethyl-5-nitroindoline derivatives have been explored as photolabile protecting groups for various applications. Research by Michael (2009) on 5-Bromo-7-nitroindoline, a related compound, highlights its use in photolabile protecting groups and photoactivation of carboxylic acids in acylation reactions (Michael, 2009).

Photolysis in Peptide Modification

The application of 3,3-Dimethyl-5-nitroindoline derivatives in the photolysis of peptides has been demonstrated by Hatch etal. (2016). They investigated the use of N-peptidyl-7-nitroindolines in polypeptides for potential material engineering applications, highlighting the possibility of altering molecular composition through photochemical processes (Hatch et al., 2016).

Safety and Hazards

The safety information for 3,3-Dimethyl-5-nitroindoline indicates that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include wearing protective gloves and eye protection . If the compound comes into contact with the eyes, it’s recommended to rinse cautiously with water for several minutes .

properties

IUPAC Name

3,3-dimethyl-5-nitro-1,2-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-10(2)6-11-9-4-3-7(12(13)14)5-8(9)10/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTLKHUVYJTEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594184
Record name 3,3-Dimethyl-5-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

848047-43-8
Record name 3,3-Dimethyl-5-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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